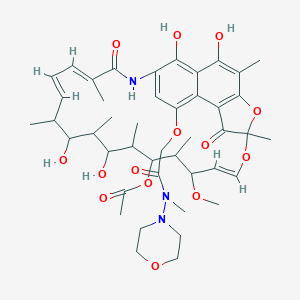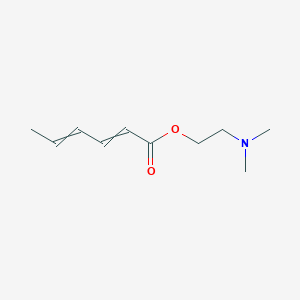
Rifamycin B methylmorpholinylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rifamycin B methylmorpholinylamide is a synthetic compound that has been widely used in scientific research. It is a derivative of rifamycin B, which is a natural antibiotic produced by the bacterium Amycolatopsis mediterranei. Rifamycin B methylmorpholinylamide has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
作用機序
The mechanism of action of rifamycin B methylmorpholinylamide involves the binding of the compound to the beta subunit of bacterial RNA polymerase. This binding prevents the formation of the RNA-DNA hybrid, which is required for transcription to occur. As a result, the transcription of bacterial genes is inhibited, leading to the inhibition of bacterial growth.
生化学的および生理学的効果
Rifamycin B methylmorpholinylamide has been found to have a variety of biochemical and physiological effects. It has been shown to be effective against a wide range of bacterial species, including both gram-positive and gram-negative bacteria. It has also been found to have antifungal activity. In addition, rifamycin B methylmorpholinylamide has been shown to have anti-inflammatory and immunosuppressive effects.
実験室実験の利点と制限
One of the main advantages of rifamycin B methylmorpholinylamide is its specificity for bacterial RNA polymerase. This makes it a valuable tool in the study of bacterial gene expression. However, one limitation of rifamycin B methylmorpholinylamide is its potential toxicity. It has been found to be toxic to mammalian cells at high concentrations, which limits its use in some experiments.
将来の方向性
There are several future directions for the use of rifamycin B methylmorpholinylamide in scientific research. One area of interest is the development of new antibiotics based on the structure of rifamycin B methylmorpholinylamide. Another area of interest is the study of the compound's anti-inflammatory and immunosuppressive effects, which could have potential applications in the treatment of autoimmune diseases. Finally, the use of rifamycin B methylmorpholinylamide in combination with other compounds is an area of ongoing research, as researchers seek to develop more effective treatments for bacterial infections.
合成法
Rifamycin B methylmorpholinylamide is synthesized through a multistep process that involves the modification of rifamycin B. The first step involves the addition of a morpholine group to the rifamycin B molecule. This is followed by the addition of a methyl group to the morpholine nitrogen, which results in the formation of rifamycin B methylmorpholinylamide.
科学的研究の応用
Rifamycin B methylmorpholinylamide has been used in a wide range of scientific research applications. It has been found to be effective in inhibiting the transcription of bacterial RNA polymerase, making it a valuable tool in the study of bacterial gene expression. It has also been used in the study of DNA replication and repair, as well as in the development of new antibiotics.
特性
CAS番号 |
17863-72-8 |
|---|---|
製品名 |
Rifamycin B methylmorpholinylamide |
分子式 |
C28H34N2O7S |
分子量 |
853.9 g/mol |
IUPAC名 |
[(9E,19E,21E)-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-27-[2-[methyl(morpholin-4-yl)amino]-2-oxoethoxy]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C44H59N3O14/c1-22-12-11-13-23(2)43(55)45-29-20-31(58-21-32(49)46(9)47-15-18-57-19-16-47)33-34(39(29)53)38(52)27(6)41-35(33)42(54)44(8,61-41)59-17-14-30(56-10)24(3)40(60-28(7)48)26(5)37(51)25(4)36(22)50/h11-14,17,20,22,24-26,30,36-37,40,50-53H,15-16,18-19,21H2,1-10H3,(H,45,55)/b12-11+,17-14+,23-13+ |
InChIキー |
KVZBIZXKBYFSRM-NQIJCCSXSA-N |
異性体SMILES |
CC1/C=C/C=C(/C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N(C)N5CCOCC5)\C |
SMILES |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N(C)N5CCOCC5)C |
正規SMILES |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N(C)N5CCOCC5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl 4-{[(methylsulfanyl)carbothioyl]amino}butyldithiocarbamate](/img/structure/B231143.png)


![(NE)-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231151.png)

![Methyl {[2,2-bis(dimethylamino)vinyl]imino}(cyano)acetate](/img/structure/B231161.png)
![Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate](/img/structure/B231162.png)
![N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B231163.png)


![(2R,4R,5R)-2-(hydroxymethyl)-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolane-3,4-diol](/img/structure/B231171.png)